1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone is an organic compound characterized by a cyclopentyl ring substituted with a hydroxy-butyl group and a phenyl-ethanone moiety
Preparation Methods
The synthesis of 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 1-bromo-1-phenyl-ethane in the presence of a base, followed by the addition of 1-butanol under acidic conditions to introduce the hydroxy-butyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl compounds.
Scientific Research Applications
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism by which 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone exerts its effects depends on its interactions with molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Comparison with Similar Compounds
Similar compounds to 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone include:
Cyclopentyl derivatives: Compounds with cyclopentyl rings substituted with various functional groups.
Phenyl-ethanone derivatives: Compounds with phenyl-ethanone moieties and different substituents on the phenyl ring.
Hydroxy-butyl derivatives: Compounds with hydroxy-butyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
97234-38-3 |
---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-[1-(1-hydroxybutyl)cyclopentyl]-2-phenylethanone |
InChI |
InChI=1S/C17H24O2/c1-2-8-15(18)17(11-6-7-12-17)16(19)13-14-9-4-3-5-10-14/h3-5,9-10,15,18H,2,6-8,11-13H2,1H3 |
InChI Key |
PQORQXIDHJKRBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1(CCCC1)C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.